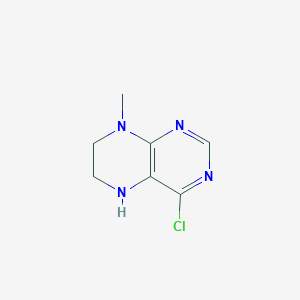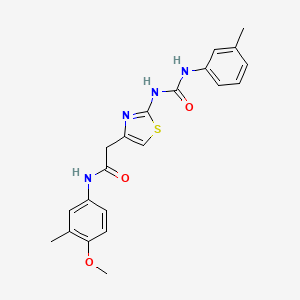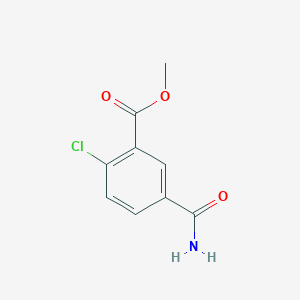
Methyl 5-carbamoyl-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-carbamoyl-2-chlorobenzoate” is a chemical compound with the molecular formula C9H8ClNO3 . It is also known by its systematic name "Methyl 2-(carbamoyloxy)-5-chlorobenzoate" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: COC(=O)c1cc(ccc1OC(=O)N)Cl . The average mass of this compound is 229.617 Da and the monoisotopic mass is 229.014191 Da .Physical And Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 407.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.0±3.0 kJ/mol and a flash point of 200.4±28.7 °C . The compound has a molar refractivity of 53.2±0.3 cm3 and a polar surface area of 79 Å2 .Scientific Research Applications
Polymer Science : Methyl 5-carbamoyl-2-chlorobenzoate has been utilized in the synthesis of poly(p-phenylene) through a precursor route. The molecule was polymerized to produce a high molecular weight polymer, which upon hydrolysis and subsequent decarboxylation yielded poly(p-phenylene) with significant electrical conductivity (Chaturvedi, Tanaka, & Kaeriyama, 1993).
Medicinal Chemistry : In the context of drug development, this compound-related compounds have been studied for their antineoplastic and antifilarial properties. Specifically, methyl 5-carbamoyl-1H-benzimidazole-2-carbamates demonstrated significant in vivo antifilarial activity against various adult worms, and some compounds in this class exhibited notable growth inhibition in cancer cells (Ram et al., 1992).
Materials Science : The molecule has been used in the study of crystalline polymorphs, particularly in the context of pharmaceutical and pigment manufacture. The methodology to control crystal polymorphism using diverse libraries of polymer heteronuclei included compounds related to this compound (Price, Grzesiak, & Matzger, 2005).
Mechanism of Action
Mode of Action
It’s known that many similar compounds can interact with their targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
It’s possible that this compound could influence a variety of biochemical processes, given the broad range of potential targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 5-carbamoyl-2-chlorobenzoate are not well-studied. Therefore, it’s difficult to outline its impact on bioavailability. Factors such as solubility, stability, and molecular size typically play a role in a compound’s pharmacokinetic properties .
Result of Action
The compound’s interactions with its targets could potentially lead to a variety of cellular responses, depending on the specific targets and the nature of the interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
methyl 5-carbamoyl-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGQJJCMJBNONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one](/img/structure/B2845918.png)
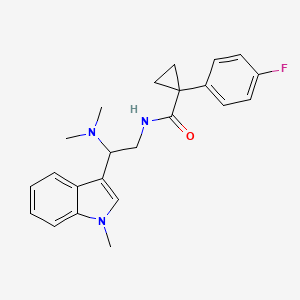
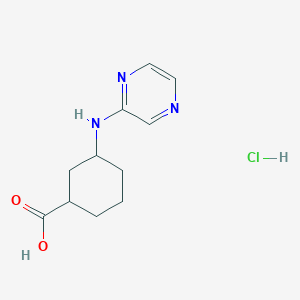
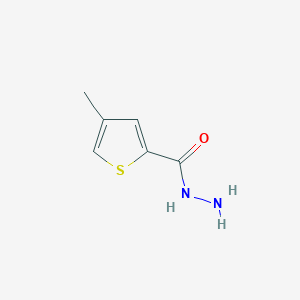
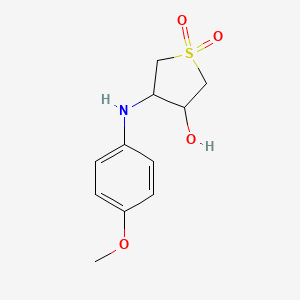

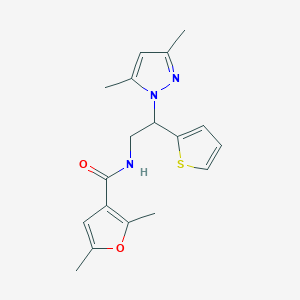

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2845930.png)
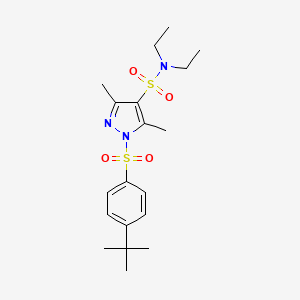
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2845932.png)
